molecular formula C14H22N2O4 B2949867 Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate CAS No. 2320362-97-6

Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate

Cat. No.: B2949867
CAS No.: 2320362-97-6
M. Wt: 282.34
InChI Key: ODXJGAKNVQZZDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve understanding these reactions, the conditions under which they occur, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability and reactivity are also important .

Mechanism of Action

If the compound has a biological activity, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with specific proteins or other biological targets .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-11(17)15(6-2)10-12(18)16-9-7-8-14(16,3)13(19)20-4/h5H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXJGAKNVQZZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCC1(C)C(=O)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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